![molecular formula C22H25N5O4S B11162398 [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B11162398.png)
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
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Overview
Description
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrimidine ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has demonstrated activity against various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical processes. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Uniqueness
What sets [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of biological activities and applications. Its ability to target multiple enzymes and proteins makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H25N5O4S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N5O4S/c1-14-19(21(28)26-8-10-27(11-9-26)22-23-6-5-7-24-22)32-20(25-14)15-12-16(29-2)18(31-4)17(13-15)30-3/h5-7,12-13H,8-11H2,1-4H3 |
InChI Key |
XJESMHKKEYYJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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